molecular formula C7H7Br2NO2 B2770653 Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate CAS No. 1198-71-6

Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate

Cat. No.: B2770653
CAS No.: 1198-71-6
M. Wt: 296.946
InChI Key: UTOZAUBXQWRZIF-UHFFFAOYSA-N
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Description

Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate: is a chemical compound with the molecular formula C7H7Br2NO2 and a molecular weight of 296.95 g/mol . This compound is characterized by the presence of two bromine atoms attached to a pyrrole ring, which is further substituted with a methyl group and a carboxylate ester group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate typically involves the bromination of 1-methylpyrrole-2-carboxylate. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 5 positions of the pyrrole ring. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, at a controlled temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted pyrrole derivatives.

    Reduction Products: 1-methylpyrrole-2-carboxylate.

    Oxidation Products: Oxidized pyrrole derivatives.

Scientific Research Applications

Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate involves its interaction with specific molecular targets. The bromine atoms on the pyrrole ring can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. The carboxylate ester group can undergo hydrolysis, releasing the active pyrrole derivative that can interact with biological targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Methyl 4,5-dichloro-1-methylpyrrole-2-carboxylate
  • Methyl 4,5-difluoro-1-methylpyrrole-2-carboxylate
  • Methyl 4,5-diiodo-1-methylpyrrole-2-carboxylate

Comparison: Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate is unique due to the presence of bromine atoms, which provide specific reactivity and properties compared to other halogenated derivatives. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can influence the compound’s reactivity and interactions with other molecules. This makes this compound particularly useful in applications where specific halogen bonding or steric effects are desired.

Properties

IUPAC Name

methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NO2/c1-10-5(7(11)12-2)3-4(8)6(10)9/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOZAUBXQWRZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=C1Br)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,2,2-trichloro-1-(4,5-dibromo-1-methyl-1H-pyrrol-2-yl)-ethanone 14 (1.00 g, 2.60 mmol), anhydrous potassium carbonate (0.719 g, 5.20 mmol), and anhydrous methanol (20 mL) were charged into a reaction flask. The resulting suspension was stirred for 16 h at room temperature upon which the reaction was quenched with water (10 mL). The methanol was removed under reduced pressure and the residue partitioned between ethyl acetate (100 mL) and water (20 mL). The organic layer was subsequently washed with sat. NaHCO3 (2×30 mL), brine (2×20 mL), dried over anhydrous sodium sulfate, and filtered. Evaporation of the filtrate yielded the title compound (0.710 g, 92%) as a white solid: 1H NMR (300 MHz, DMSO-d6) δ 7.05 (s, 1H), 3.90 (s, 3H), 3.76 (s, 3H); 13C NMR (75 MHz, DMSO-d6) δ 159.38, 123.62, 118.51, 113.93, 98.06, 51.58, 35.78; HRMS (FAB) calcd for C7H7Br2NO2 (M+) 294.8844, found 294.8861.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.719 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate
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Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate
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Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate
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Reactant of Route 6
Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate

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